molecular formula C31H20BrCl2N3O2 B11711344 [3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](2,4-dichlorophenyl)methanone

[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](2,4-dichlorophenyl)methanone

Cat. No.: B11711344
M. Wt: 617.3 g/mol
InChI Key: SYADXYNYDIYTOO-UHFFFAOYSA-N
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Description

6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of bromine, dichlorobenzoyl, and pyrazolyl groups, which contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinone structure, followed by the introduction of the bromine, dichlorobenzoyl, and pyrazolyl groups through various substitution and coupling reactions. Common reagents used in these reactions include bromine, dichlorobenzoyl chloride, and phenylhydrazine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediate compounds, purification through crystallization or chromatography, and final coupling reactions to form the desired product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The bromine and dichlorobenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone and pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE: shares structural similarities with other quinolinone and pyrazole derivatives, such as:

Uniqueness

The uniqueness of 6-BROMO-3-[1-(2,4-DICHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and dichlorobenzoyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C31H20BrCl2N3O2

Molecular Weight

617.3 g/mol

IUPAC Name

6-bromo-3-[2-(2,4-dichlorobenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H20BrCl2N3O2/c32-20-11-14-25-23(15-20)28(19-9-5-2-6-10-19)29(30(38)35-25)26-17-27(18-7-3-1-4-8-18)37(36-26)31(39)22-13-12-21(33)16-24(22)34/h1-16,27H,17H2,(H,35,38)

InChI Key

SYADXYNYDIYTOO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C6

Origin of Product

United States

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